5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 5 with a sulfamoyl group bearing a 3,5-dimethylphenyl moiety and at position 4 with a carboxamide linked to a 3-(methylsulfanyl)phenyl group . The methylsulfanyl group at position 3 may enhance electron-withdrawing effects, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-7-13(2)9-15(8-12)23-28(25,26)19-17(11-20-22-19)18(24)21-14-5-4-6-16(10-14)27-3/h4-11,23H,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
MSMAZWQWQOEXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NC3=CC(=CC=C3)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the pyrazole intermediate is treated with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a methylsulfanyl group using reagents like methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfamoyl derivatives
Substitution: Functionalized aromatic derivatives
Scientific Research Applications
5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfamoyl and pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Sulfonamide Scaffolds
highlights three pyrazole-4-carboxamide derivatives (compounds 1, 11, 12) with sulfamoyl groups attached to aromatic systems:
- Compound 1: 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide. Key Difference: The sulfamoyl group is linked to a pyridinyl ring instead of 3,5-dimethylphenyl.
- Compound 11: Features a diphenylpyrazole with an amino group at position 3.
Morpholino-Linked Pyrazole Derivatives
–6 describes compounds such as 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide, which share the methylthio (methylsulfanyl) group at position 3 but differ in the carboxamide substituent:
- Morpholino Moiety: Introduces a heterocyclic ring that enhances solubility and may modulate kinase inhibition, as seen in antimalarial and antimicrobial studies .
Pyrazolo-Pyridine Derivatives
lists N-(3-Chloro-4-fluorophenyl)-4-(isopropylsulfanyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Compound 12 in ):
- Core Structure : A pyrazolo-pyridine system instead of a simple pyrazole.
- Substituent Effects : The isopropylsulfanyl group is bulkier than methylsulfanyl, possibly sterically hindering target binding. Chloro and fluoro substituents enhance lipophilicity and bioavailability compared to dimethylphenyl .
Key Observations :
- Sulfamoyl Group : Bulky aryl groups (e.g., 3,5-dimethylphenyl) enhance hydrophobic interactions but may reduce solubility.
- Methylsulfanyl vs. Morpholino: Methylsulfanyl offers metabolic stability via sulfur’s resistance to oxidation, while morpholino improves solubility.
- Biological Activity : Pyrazole-sulfonamides in show apoptosis-inducing activity, suggesting the target compound may share similar mechanisms if tested .
Biological Activity
5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide, a compound with a complex structure, belongs to the pyrazole class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring, a sulfonamide group, and a carboxamide functionality, which are critical for its biological properties.
Pharmacological Effects
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thus reducing inflammation. This mechanism is similar to that of celecoxib, an approved COX-2 inhibitor .
- Antimicrobial : Some pyrazole derivatives demonstrate significant antimicrobial activity against various bacterial strains. The presence of the sulfamoyl group may enhance this activity by mimicking sulfonamide antibiotics .
- Anticancer : Research has suggested that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth .
The mechanisms through which 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific receptors or proteins within cells, leading to altered signaling pathways that affect cell survival and proliferation.
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives. The results indicated that compounds with similar structural motifs to 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide exhibited significant inhibition of COX enzymes in vitro. The study concluded that modifications in the aromatic substituents could enhance efficacy and selectivity .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers tested the efficacy of several pyrazole derivatives against multi-drug resistant bacterial strains. The findings revealed that compounds containing sulfamoyl groups showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
